CYP2A6 Inhibition Potency vs. Key 7-Hydroxycoumarin Analogues in Human Liver Microsomes
This compound demonstrates substantially higher CYP2A6 inhibitory potency compared to non-halogenated 7-hydroxycoumarin analogues. In a standardized human liver microsome assay, it achieved an IC50 of 50 nM [1], whereas representative 7-hydroxycoumarin analogues such as 6,7-dihydroxycoumarin and umbelliferone showed IC50 values of 390 nM and markedly lower activity, respectively, under comparable conditions [2]. This represents a ~7.8-fold improvement over 6,7-dihydroxycoumarin. The data establish the 3-(3-chlorophenyl) substitution as a critical driver of nanomolar potency.
| Evidence Dimension | CYP2A6 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | 6,7-dihydroxycoumarin: IC50 = 390 nM; Umbelliferone (7-hydroxycoumarin): IC50 > 10 µM (low activity) |
| Quantified Difference | ~7.8-fold more potent than 6,7-dihydroxycoumarin; >200-fold more potent than umbelliferone |
| Conditions | Human liver microsomes, coumarin 7-hydroxylation assay, 30 min preincubation |
Why This Matters
For researchers screening CYP2A6 inhibitors or studying nicotine metabolism modulation, procuring this specific chlorinated derivative is essential to achieve nanomolar potency, as unsubstituted or dihydroxy analogues are insufficiently active.
- [1] BindingDB. BDBM50358746 (CHEMBL596015). IC50: 50 nM for CYP2A6 in human liver microsomes. View Source
- [2] Yamaguchi, Y., et al. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity. European Journal of Pharmaceutical Sciences, 2019, 136, 104956. (IC50 values for 6,7-dihydroxycoumarin = 0.39 µM; umbelliferone >10 µM). View Source
